N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide
AB-FUBINACA is an indazole-based synthetic cannabinoid (CB) that potently binds the central CB1 receptor (Ki = 0.9 nM). This compound has been identified along with AB-PINACA in illegal herbal products. AB-FUBINACA 3-fluorobenzyl isomer is an isomer of AB-FUBINACA that differs by having the fluoro group at the three, rather than four, position on the benzyl group. This compound binds CB1 with a Ki value of 51.1 nM. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1185282-19-2
VCID:
VC0164081
InChI:
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1
SMILES:
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F
Molecular Formula:
C20H21FN4O2
Molecular Weight:
368.4 g/mol
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide
CAS No.: 1185282-19-2
Cat. No.: VC0164081
Molecular Formula: C20H21FN4O2
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | AB-FUBINACA is an indazole-based synthetic cannabinoid (CB) that potently binds the central CB1 receptor (Ki = 0.9 nM). This compound has been identified along with AB-PINACA in illegal herbal products. AB-FUBINACA 3-fluorobenzyl isomer is an isomer of AB-FUBINACA that differs by having the fluoro group at the three, rather than four, position on the benzyl group. This compound binds CB1 with a Ki value of 51.1 nM. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 1185282-19-2 |
| Molecular Formula | C20H21FN4O2 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 |
| Standard InChI Key | PDYYWSOYXNOKBK-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F |
| SMILES | CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F |
| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F |
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